6-Methoxy-1H-indazole-3-carboxylic acid CAS 518990-36-8
6-Methoxy-1H-indazole-3-carboxylic acid CAS 518990-36-8
An In-depth Technical Guide to 6-Methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research. Its rigid bicyclic core, featuring a benzene ring fused to a pyrazole ring, offers a unique three-dimensional scaffold that is adept at forming key hydrogen bond interactions with biological targets. The strategic placement of the methoxy group at the 6-position and the carboxylic acid at the 3-position provides versatile handles for synthetic elaboration, enabling the exploration of vast chemical space. This guide serves as a comprehensive technical resource, consolidating available data on its synthesis, physicochemical properties, spectroscopic signature, and functional applications. It provides field-proven insights and detailed protocols to empower researchers in leveraging this valuable intermediate for the discovery and development of novel therapeutic agents.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a "privileged scaffold" in drug discovery, consistently appearing in molecules with a wide array of biological activities.[1] Its bioisosteric relationship with the native indole structure allows it to interact with a multitude of protein targets, particularly kinase enzymes.[2] The presence of two nitrogen atoms in the pyrazole ring provides both hydrogen bond donor and acceptor capabilities, crucial for anchoring ligands within protein active sites.
Derivatives of indazole-3-carboxylic acid are foundational to several marketed drugs and clinical candidates. For instance, they are key intermediates in the synthesis of antiemetics like Granisetron (a 5-HT3 receptor antagonist) and anticancer agents such as Lonidamine.[3] Furthermore, this scaffold is integral to the development of nicotinic α-7 receptor agonists, which are under investigation for treating neurological conditions like Alzheimer's disease and schizophrenia.[4]
6-Methoxy-1H-indazole-3-carboxylic acid is particularly valuable as it serves as a precursor for compounds targeting cancer and inflammatory diseases. The methoxy group can modulate the electronic properties and metabolic stability of the final molecule, while the carboxylic acid is a prime functional group for amide bond formation, a cornerstone of combinatorial library synthesis.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and biological screening.
Core Properties
The key identifying properties of 6-Methoxy-1H-indazole-3-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 518990-36-8 | [Chem-Impex] |
| Molecular Formula | C₉H₈N₂O₃ | [Chem-Impex] |
| Molecular Weight | 192.17 g/mol | [Chem-Impex] |
| Appearance | Off-white solid | [Chem-Impex] |
| Storage | Store at 0-8 °C | [Chem-Impex] |
Solubility and Acidity (Predicted)
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Solubility : The parent acid is slightly soluble in DMSO and methanol.[5] It is expected that 6-Methoxy-1H-indazole-3-carboxylic acid will exhibit similar limited solubility in polar organic solvents and be largely insoluble in water and nonpolar solvents like hexanes.
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pKa : The predicted pKa of the carboxylic acid proton is approximately 3.03.[5] The indazole N-H proton is significantly less acidic, with a pKa around 13.86 for the parent indazole.[6] This differential acidity is key for selective deprotonation and functionalization.
Spectroscopic Characterization
No published spectra for 6-Methoxy-1H-indazole-3-carboxylic acid are currently available. The following data is a combination of experimental values for the parent 1H-Indazole-3-carboxylic acid and predicted shifts for the 6-methoxy derivative based on established substituent effects. This serves as a guide for researchers to verify their synthesized material.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, 400 MHz, DMSO-d₆):
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δ ~13.5-14.0 (s, 1H): Very broad singlet corresponding to the indazole N-H proton.
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δ ~13.0 (s, 1H): Broad singlet for the carboxylic acid -COOH proton.
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δ ~8.00 (d, J ≈ 8.8 Hz, 1H): H-4 proton, shifted downfield by the anisotropic effect of the pyrazole ring.
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δ ~7.15 (d, J ≈ 2.0 Hz, 1H): H-7 proton, appearing as a doublet or narrow singlet.
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δ ~6.95 (dd, J ≈ 8.8, 2.2 Hz, 1H): H-5 proton, showing coupling to both H-4 and H-7.
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δ ~3.85 (s, 3H): Singlet for the methoxy (-OCH₃) protons.
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¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
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δ ~164.0: Carboxylic acid carbonyl (C=O).
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δ ~159.0: C-6 (aromatic carbon attached to the methoxy group).
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δ ~142.0: C-7a (bridgehead carbon).
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δ ~138.0: C-3 (carbon attached to the carboxylic acid).
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δ ~123.0: C-4.
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δ ~122.0: C-3a (bridgehead carbon).
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δ ~114.0: C-5.
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δ ~96.0: C-7.
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δ ~55.5: Methoxy carbon (-OCH₃).
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2.3.2. Infrared (IR) Spectroscopy
The IR spectrum will be characteristic of a carboxylic acid. Key expected absorptions include:
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~3300-2500 cm⁻¹ (very broad): O-H stretch of the carboxylic acid, often overlapping with the N-H stretch.
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~3200-3000 cm⁻¹: N-H stretch of the indazole ring.
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~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.[7]
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~1620, 1580, 1480 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
2.3.3. Mass Spectrometry (MS)
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Expected [M+H]⁺: 193.06
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Expected [M-H]⁻: 191.04
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Fragmentation: A key fragmentation pathway would be the loss of CO₂ (44 Da) from the molecular ion.
Synthesis and Derivatization Protocols
The synthesis of 6-Methoxy-1H-indazole-3-carboxylic acid is not explicitly detailed in the literature. However, based on established methods for analogous compounds, two robust synthetic routes are proposed.
Proposed Synthesis Route: Reductive Cyclization
This is a highly reliable method for constructing the indazole core from commercially available starting materials. The key step is the reductive cyclization of an o-nitrobenzylidene derivative.[1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jocpr.com [jocpr.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
